molecular formula C17H18N2O B2365378 2-(methoxymethyl)-1-(2-methylbenzyl)-1H-benzimidazole CAS No. 537018-23-8

2-(methoxymethyl)-1-(2-methylbenzyl)-1H-benzimidazole

Cat. No. B2365378
M. Wt: 266.344
InChI Key: NJZYEGJDMLYEAY-UHFFFAOYSA-N
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Description

The first step in analyzing a chemical compound is to understand its basic properties such as its molecular formula, structure, and the types of bonds it contains.



Synthesis Analysis

This involves understanding how the compound is synthesized. This could involve various chemical reactions and processes.



Molecular Structure Analysis

Scientists use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms and the products formed during the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

  • Preparation of An Extractant-Impregnated Resin Containing 4-tert-butyl-2-(α-methylbenzyl) phenol and Its Adsorption for Cs+

    • Summary of Application: This study focuses on the adsorption of Cs+ by a novel extractant-impregnated resin (EIR). The EIR was prepared by impregnating 4-tert-butyl-2-(α-methylbenzyl) phenol (t-BAMBP) onto AB-8 macroporous resin beads .
    • Methods of Application: The study used batch adsorption experiments to investigate the effects of extraction time, pH values, metal ion concentration, and temperature .
    • Results or Outcomes: The adsorption amount of Cs was found to increase with the pH values and Cs concentration and decrease with the temperature of the solution. The effect of co-existing ions Na+ and K+ on the adsorption was not significant. The resin could be regenerated and recycled for continuous cycles .
  • Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl α-methylmalonates

    • Summary of Application: This research developed a new asymmetric synthetic method to prepare α,α-dialkylmalonates for the construction of a quaternary carbon center via phase-transfer catalytic (PTC) alkylation .
    • Methods of Application: The study involved enantioselective α-alkylation of 2-methylbenzyl tert-butyl α-methylmalonates under phase-transfer catalytic conditions .
    • Results or Outcomes: The specific results or outcomes are not detailed in the available information .
  • Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates

    • Summary of Application: This research developed a new asymmetric synthetic method to prepare α,α-dialkylmalonates for the construction of a quaternary carbon center via phase-transfer catalytic (PTC) alkylation .
    • Methods of Application: The study involved enantioselective α-alkylation of 2-methylbenzyl tert-butyl α-methylmalonates under phase-transfer catalytic conditions .
    • Results or Outcomes: The specific results or outcomes are not detailed in the available information .
  • 2-(N-Methylbenzyl)pyridine: A Potential Liquid Organic Hydrogen Carrier

    • Summary of Application: This research designed and synthesized a new LOHC, 2-(N-methylbenzyl)pyridine (MBP), by combining the chemical structures of benchmark materials .
    • Methods of Application: The specific methods of application would depend on the particular chemical reaction being performed .
    • Results or Outcomes: The developed LOHC pair MBP/H12-MBP with a H2 storage density of 6.15 wt% satisfied fairly well the requirements for chemical reversibility without decomposition in consecutive cycles, chemical and thermal stability, and handling properties .

Safety And Hazards

Scientists also study the safety profile of the compound. This includes understanding its toxicity, potential health effects, and necessary precautions while handling it.


Future Directions

Based on the above analyses, scientists then determine potential future directions for research. This could involve finding new applications for the compound, improving its synthesis, or studying its behavior under different conditions.


Please note that these are general steps and the specific analyses might vary depending on the nature of the compound. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.


properties

IUPAC Name

2-(methoxymethyl)-1-[(2-methylphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-7-3-4-8-14(13)11-19-16-10-6-5-9-15(16)18-17(19)12-20-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZYEGJDMLYEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Methoxymethyl)-1-[(2-methylphenyl)methyl]benzimidazole

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